molecular formula C12H11N3 B189101 9H-Carbazole-1,8-diamine CAS No. 117110-85-7

9H-Carbazole-1,8-diamine

Cat. No. B189101
CAS RN: 117110-85-7
M. Wt: 197.24 g/mol
InChI Key: VWOQVBDUUDGYJA-UHFFFAOYSA-N
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Description

9H-Carbazole-1,8-diamine is a compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol . The compound is also known by other synonyms such as 1,8-diaminocarbazole .


Synthesis Analysis

The synthesis of new 9-ethyl carbazole derivatives has been achieved by the reaction of compound (1) with acetyl chloride . A one-pot, multigram, and chromatography-free procedure has been developed for the preparation of 1,8-diamino-9H-carbazole .


Molecular Structure Analysis

The molecular structure of 9H-Carbazole-1,8-diamine consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The InChIKey of the compound is VWOQVBDUUDGYJA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new 9-ethyl carbazole derivatives . It has also been used in the preparation of 1,8-diamino-9H-carbazole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.24 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Optoelectronic Devices

9H-Carbazole-1,8-diamine: derivatives are integral in the development of optoelectronic devices due to their excellent electrical and electrochemical properties . These compounds are used in the synthesis of polycarbazoles, which are conducting polymers with high charge carrier mobility and morphological stability. Their application ranges from nanodevices to rechargeable batteries and electrochemical transistors .

Organic Photovoltaics

The optoelectronic properties of 9H-Carbazole-1,8-diamine make it a valuable material for organic photovoltaics (OPVs) . Its ability to conduct electricity and its unique optical characteristics are beneficial in creating efficient and stable OPVs, which are a greener alternative to traditional solar cells.

Antimicrobial Agents

Carbazole derivatives, including 9H-Carbazole-1,8-diamine , have shown significant potential as antimicrobial agents . They are studied for their effectiveness against various microbial diseases, offering a new avenue for drug development in combating antibiotic-resistant pathogens.

Drug Discovery

The nitrogen atom in 9H-Carbazole-1,8-diamine provides a natural functionalizing ability, making it an attractive scaffold for drug discovery . Its derivatives can be designed to interact with a wide range of biological targets, leading to the development of new pharmacophores.

Conducting Polymers

9H-Carbazole-1,8-diamine: is used to create conducting polymers with a lower bandgap and extended conjugation length, which are advantageous for electronic applications . These materials are essential for developing advanced electronic components like sensors and actuators.

Photocopiers and Printers

The photoconductive properties of carbazole compounds, including 9H-Carbazole-1,8-diamine , were initially explored in the context of photocopiers and printers . They contribute to the development of materials with excellent optoelectronics and good thermo-gravimetric stability, which are crucial for these devices.

Mechanism of Action

Target of Action

The primary targets of 9H-Carbazole-1,8-diamine are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the metabolism of carbazole, a compound that shares structural similarities with 9H-Carbazole-1,8-diamine .

Mode of Action

9H-Carbazole-1,8-diamine interacts with its targets by participating in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol , indicating a potential role in biotransformation processes.

Biochemical Pathways

It is known that the compound is involved in the metabolism of carbazole . The downstream effects of this pathway could potentially influence a variety of biological processes, given the wide range of biological activities associated with carbazole derivatives .

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract . It is also a substrate for P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and distribution . The compound’s lipophilicity (Log Po/w) is 1.85, suggesting a good balance between water and lipid solubility, which can impact its bioavailability .

Result of Action

Given its structural similarity to carbazole, it may share some of carbazole’s known effects, such as antibacterial, antimalarial, anticancer, and anti-alzheimer properties .

Action Environment

The action of 9H-Carbazole-1,8-diamine can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

The direct functionalization at both the 4- and 5-positions of carbazole has been reported, which opens up new possibilities for the synthesis of 4,5-disubstituted carbazoles . This could enable the wider investigation of ring annulation and close proximity effects on carbazole properties .

properties

IUPAC Name

9H-carbazole-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOQVBDUUDGYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556593
Record name 9H-Carbazole-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-1,8-diamine

CAS RN

117110-85-7
Record name 9H-Carbazole-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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